1-Cyclopentylpiperidin-4-amine
Description
Significance in Synthetic Organic Chemistry
In synthetic organic chemistry, 1-Cyclopentylpiperidin-4-amine serves as a versatile intermediate for the construction of more elaborate molecular architectures. The presence of both a primary amine and a tertiary amine within the same molecule provides two distinct points for chemical modification, allowing for a high degree of synthetic flexibility.
The piperidine (B6355638) ring, a common motif in natural products and pharmaceuticals, offers a rigid scaffold that can be functionalized in various ways. The cyclopentyl group attached to the piperidine nitrogen introduces lipophilicity and a three-dimensional character to the molecule, which can be crucial for achieving desired physical and chemical properties in the final product.
Synthetic routes to this compound and its derivatives often involve multi-step sequences. A common strategy is the reductive amination of N-protected 4-piperidones with cyclopentylamine (B150401), followed by deprotection. Another approach involves the direct alkylation of 4-aminopiperidine (B84694) with a suitable cyclopentyl halide or sulfonate. The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the final molecule.
For instance, a general synthesis could involve the reaction of 1-Boc-4-piperidone with cyclopentylamine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). The resulting N-Boc protected intermediate can then be deprotected using acidic conditions to yield this compound.
Role as a Privileged Scaffold in Drug Discovery Research
The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov The this compound core is considered a privileged scaffold due to its frequent appearance in biologically active compounds across different therapeutic areas. nih.gov
The piperidine ring system is a well-established pharmacophore found in numerous approved drugs. Its ability to adopt a stable chair conformation allows for precise spatial orientation of substituents, which is critical for effective interaction with biological macromolecules such as receptors and enzymes. The cyclopentyl group can enhance binding affinity by engaging in hydrophobic interactions with the target protein.
The primary amine at the 4-position of the piperidine ring is a key functional group that can participate in hydrogen bonding, salt bridge formation, or serve as a handle for further derivatization. By modifying this amine, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a compound series and optimize its pharmacological profile.
The versatility of the this compound scaffold has been exploited in the development of a wide range of therapeutic agents. Its derivatives have shown promise as, for example, antagonists for various G protein-coupled receptors (GPCRs) and inhibitors of enzymes. The ability of this scaffold to be readily incorporated into diverse molecular designs underscores its importance in the quest for new and effective medicines.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H20N2 |
| Molecular Weight | 168.28 g/mol |
| CAS Number | 132740-50-2 |
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJXAKRPWXVQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406503 | |
| Record name | 1-cyclopentylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132740-50-2 | |
| Record name | 1-cyclopentylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopentylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Cyclopentylpiperidin 4 Amine and Its Derivatives
Established Synthetic Routes to 1-Cyclopentylpiperidin-4-amine
The construction of the this compound core can be achieved through several reliable synthetic pathways. These methods often involve the formation of the piperidine (B6355638) ring followed by the introduction of the cyclopentyl group or the simultaneous construction of the substituted piperidine.
Cyclopentylation of Piperidine Approaches
One common strategy involves the direct cyclopentylation of a pre-formed 4-aminopiperidine (B84694) derivative. This approach is conceptually straightforward but can be complicated by issues of over-alkylation. masterorganicchemistry.com To circumvent this, protecting groups are often employed on the 4-amino moiety to control the reactivity.
A typical sequence would involve the N-alkylation of a protected 4-aminopiperidine with a cyclopentyl halide or a similar electrophile. Subsequent deprotection of the amino group then yields the desired this compound. The choice of protecting group is crucial and must be stable to the alkylation conditions and readily removable in a later step.
Reductive Amination Strategies for this compound Related Structures
Reductive amination stands out as a highly versatile and widely used method for the synthesis of secondary and tertiary amines, including this compound. masterorganicchemistry.comjocpr.comnumberanalytics.com This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. numberanalytics.comyoutube.comlibretexts.org
A primary route to this compound via this strategy involves the reaction of 4-aminopiperidine with cyclopentanone. The initially formed enamine or imine is then reduced using a suitable reducing agent.
Alternatively, and more commonly for creating substituted analogues, the reaction can be performed between cyclopentylamine (B150401) and a 1-protected-4-piperidone. For instance, the reductive amination of 1-Boc-4-piperidone with cyclopentylamine, followed by the removal of the Boc protecting group, provides a reliable route to the target compound. chemicalbook.com
A variety of reducing agents can be employed for reductive amination, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective. masterorganicchemistry.com These reagents are mild enough to not reduce the starting ketone but are sufficiently reactive to reduce the intermediate iminium ion. youtube.com The choice between them can depend on factors like pH control and concerns over cyanide-containing waste streams. masterorganicchemistry.com The reaction is often carried out as a one-pot procedure, which enhances its efficiency and atom economy. jocpr.comyoutube.com
| Starting Materials | Reagents and Conditions | Product | Key Features |
| 1-Boc-4-piperidone and Aniline | 1. NaBH(OAc)₃, AcOH, DCE; 2. TFA, DCM | N-phenylpiperidin-4-amine | Two-step process involving reductive amination followed by deprotection. chemicalbook.com |
| Aldehyde/Ketone and Amine | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Substituted Amine | Versatile method for forming secondary and tertiary amines, avoiding over-alkylation. masterorganicchemistry.com |
| Carbonyl Compound and Amine | Chiral catalyst or auxiliary | Enantiomerically enriched amine | Allows for the synthesis of chiral amines with high stereocontrol. jocpr.com |
Novel Synthetic Approaches and Innovations for this compound Building Blocks
Recent advancements in synthetic methodology offer innovative ways to access piperidine-containing building blocks. While not always directly applied to this compound itself, these new methods provide tools that could be adapted for its synthesis or the creation of its derivatives.
One such innovation involves the use of chemo-enzymatic cascades. For example, the dearomatization of activated pyridines using an amine oxidase/ene imine reductase cascade can produce stereodefined substituted piperidines. nih.gov This approach offers a high degree of stereocontrol, which is crucial in the synthesis of chiral drug candidates. nih.gov
Another area of development is the use of flow chemistry. Electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been shown to be an efficient method for synthesizing piperidine derivatives. nih.gov This technique offers advantages over traditional batch processes, including improved reaction times and yields. nih.gov
Furthermore, new strategies for the functionalization of the piperidine ring itself are emerging. A two-step method involving enzymatic oxidation followed by radical cross-coupling allows for the introduction of various substituents onto the piperidine scaffold, providing access to complex structures that were previously difficult to synthesize. acs.org
Synthesis of this compound Analogues and Compound Libraries
The synthesis of libraries of this compound analogues is a key activity in drug discovery. nih.gov These libraries allow for the systematic exploration of the structure-activity relationship (SAR) of a given scaffold.
The synthetic strategies for creating these libraries often rely on the robust and versatile reactions described above, particularly reductive amination. By varying the ketone and amine starting materials, a diverse range of analogues can be rapidly synthesized. For example, a library of 1-aryl-4-aminopiperidine analogues was successfully produced using a combination of computational design, parallel solution-phase synthesis, and continuous flow hydrogenation. nih.gov
Chemical Reactivity and Derivatization Strategies of 1 Cyclopentylpiperidin 4 Amine
Fundamental Reaction Pathways of the Aminopiperidine Moiety
The reactivity of 1-cyclopentylpiperidin-4-amine is primarily dictated by the presence of a primary amine and a piperidine (B6355638) ring. These two components offer distinct sites for chemical modification.
Amine Reactivity in Functional Group Transformations
The primary amine group in this compound is a key site for a multitude of functional group transformations. Its nucleophilic nature allows it to readily participate in reactions such as acylation, alkylation, and sulfonylation. For instance, it can be acylated with various carboxylic acids or their derivatives to form amides. This reactivity is fundamental to its use in constructing larger, more complex molecules.
A study on N-(4-aminophenyl)piperidine, a structurally related compound, demonstrated that derivatization of the amine group can significantly enhance the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov This highlights the utility of modifying the amine functionality to improve analytical properties.
| Reaction Type | Reagent | Functional Group Formed |
| Acylation | Carboxylic Acid/Acid Chloride | Amide |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone | Secondary Amine |
Piperidine Ring Modifications and Substitutions
The piperidine ring itself, while generally stable, can undergo modifications. mdpi.com Although direct substitution on the piperidine ring of this compound is less common than reactions at the amine, the tertiary amine within the ring can be quaternized. Furthermore, advanced synthetic strategies can involve the synthesis of piperidine derivatives with specific stereochemistry or substitution patterns prior to the introduction of the cyclopentyl and amino groups. mdpi.com The synthesis of piperidines can be achieved through various methods, including reductive amination and cyclization reactions. mdpi.com
Advanced Derivatization for Medicinal Chemistry Applications
The versatile reactivity of this compound has been leveraged in medicinal chemistry to synthesize a range of derivatives with diverse biological activities.
Incorporation into Complex Molecular Architectures (e.g., Benzimidazole (B57391) Carboxamides, Quinoline (B57606) Derivatives)
Benzimidazole Carboxamides: The primary amine of this compound can be coupled with benzimidazole carboxylic acids to form benzimidazole carboxamide derivatives. Benzimidazoles are a class of heterocyclic compounds known for their wide range of pharmacological activities. nih.gov For example, novel benzimidazole propyl carboxamide benzophenone (B1666685) derivatives have been synthesized and evaluated for their potential hypolipidemic activity. nih.gov
Quinoline Derivatives: Quinoline is another privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting a broad spectrum of biological effects, including antimalarial and anticancer properties. wikipedia.orgnih.gov The amine group of this compound can be used to form a linkage with a quinoline core. For instance, it can be reacted with a functionalized quinoline, such as a quinoline carrying a carboxylic acid or a leaving group, to generate quinoline-piperidine conjugates. nih.gov Such derivatives have been investigated for various therapeutic applications, including as potential agents for diseases associated with Dipeptidyl Peptidase IV (DPP IV) and as candidate drugs for migraines by targeting the Calcitonin Gene-Related Peptide (CGRP) receptor. google.comnih.gov
| Molecular Architecture | Linkage Type | Potential Therapeutic Area |
| Benzimidazole Carboxamide | Amide | Hyperlipidemia nih.gov |
| Quinoline Derivative | Amine | Diabetes, Neurological Disorders google.comnih.gov |
Applications in Click Chemistry for Ligand Assembly
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful tool for the assembly of complex molecular architectures. nih.gov To utilize this compound in this context, it would first need to be functionalized with either an azide (B81097) or an alkyne group. For example, the primary amine could be acylated with an alkyne-containing carboxylic acid. This alkyne-functionalized derivative can then be "clicked" onto a molecule containing an azide group, or vice versa. This strategy allows for the efficient and specific conjugation of the this compound moiety to other molecular fragments, facilitating the rapid assembly of diverse chemical libraries for drug discovery. nih.gov
| Functionalization | Click Reaction Partner | Resulting Linkage |
| Alkyne | Azide | Triazole |
| Azide | Alkyne | Triazole |
Preclinical Biological Activity and Mechanistic Investigations of 1 Cyclopentylpiperidin 4 Amine Derivatives
Structure-Activity Relationship (SAR) Studies of 1-Cyclopentylpiperidin-4-amine Analogues
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to improve their efficacy and selectivity. For this compound analogues, SAR studies have provided valuable insights into the structural requirements for various biological activities.
Research into a series of 4-azaindole-2-piperidine derivatives has shed light on the impact of substitutions on their activity against Trypanosoma cruzi. dndi.org It was observed that introducing unsaturation in the piperidine (B6355638) ring led to a tenfold increase in potency. dndi.org Furthermore, the nature of the aromatic amide group was found to be critical, with a preference for electron-rich aromatic systems. dndi.org For instance, 4-methoxyindole (B31235) analogues displayed higher potency compared to unsubstituted indoles. dndi.org Conversely, electron-deficient analogues, such as those with a cyano group, were found to be inactive. dndi.org
In the context of cannabinoid CB1 receptor antagonists, SAR studies on analogues of a biaryl pyrazole (B372694) N-(piperidinyl) carboxamide highlighted the importance of the aminopiperidine region. nih.gov Modifications in this area, including the substitution of alkyl hydrazines and various amines, were explored to understand the proximity and steric requirements for receptor binding. nih.gov Generally, increasing the length and bulk of the substituent on the aminopiperidine moiety was associated with increased receptor affinity and efficacy. nih.gov However, this trend was not limitless, as potency and affinity began to decrease after a certain chain length was exceeded. nih.gov A quantitative SAR model suggested that substituents with a positive charge density in the aminopiperidine region would likely possess enhanced pharmacological activity. nih.gov
Target Identification and Validation in Disease Models
Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications. For derivatives of this compound, various targets have been identified and validated in different disease models.
Enzyme Inhibition Studies (e.g., HIV-1 Protease, ATP Synthase)
Derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in disease pathogenesis. In the context of HIV, compounds derived from L-tyrosine have shown potential as inhibitors of HIV-1 replication. nih.gov In silico docking and molecular dynamics studies suggest that the antiviral activity of these compounds may be due to their interaction with viral enzymes such as reverse transcriptase and protease. nih.gov Specifically, several di-halogenated compounds derived from L-tyrosine demonstrated significant inhibitory activity against HIV-1, with low toxicity. nih.gov
Receptor Interaction and Modulatory Effects (e.g., Histamine H1 and H3 Receptors)
The interaction of 1,4-dihydropyridine (B1200194) and pyridine (B92270) derivatives with adenosine (B11128) receptors has been a subject of study, revealing selectivity for A3 receptors. nih.gov These compounds were found to bind to A1, A2A, and A3 adenosine receptor subtypes in the micromolar range. nih.gov SAR analysis indicated that bulky groups at various positions of the dihydropyridine (B1217469) ring are tolerated for receptor binding. nih.gov This suggests that the dihydropyridine scaffold could be a promising starting point for developing novel and selective A3 adenosine antagonists. nih.gov
Exploratory Pharmacological Activities in Preclinical Contexts
Beyond specific enzyme and receptor targets, derivatives of this compound have demonstrated a range of pharmacological activities in preclinical studies, including antimicrobial and antiviral effects.
Antimicrobial Activity Studies (e.g., against Acinetobacter baumannii, Pseudomonas aeruginosa)
The antimicrobial potential of piperidin-4-one derivatives has been explored against various bacterial strains. biomedpharmajournal.orgyu.edu.jo Newly synthesized derivatives have shown activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Enterobacter sp. yu.edu.jo In one study, a thiosemicarbazone derivative of a piperidin-4-one compound exhibited greater antimicrobial activity than its precursor. yu.edu.jo Another study reported that a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives displayed significant in vitro antibacterial activity against several strains, with some compounds showing activity comparable to the standard drug ampicillin. biomedpharmajournal.org
Antiviral Activity Studies (e.g., SARS-CoV-2)
In the search for new antiviral agents, N-substituted piperidine derivatives have been synthesized and evaluated for their activity against the influenza A/H1N1 virus. nih.gov Several of these compounds demonstrated efficacy in inhibiting viral replication in vitro, with some showing activity comparable to or better than commercially available drugs like oseltamivir (B103847) at similar concentrations. nih.gov These findings support the further investigation of these piperidine derivatives as potential antiviral therapies. nih.gov
Below is a table summarizing the biological activities of selected this compound derivatives and related compounds.
Table 1: Preclinical Biological Activity of this compound Derivatives and Analogues
| Compound Class | Target/Activity | Key Findings | Reference |
| 4-Azaindole-2-piperidine derivatives | Anti-Trypanosoma cruzi | Unsaturation in piperidine ring increases potency; electron-rich aromatic amides are preferred. | dndi.org |
| Biaryl pyrazole N-(piperidinyl) carboxamide analogues | Cannabinoid CB1 receptor antagonists | Increased substituent bulk on aminopiperidine enhances affinity; positive charge density is favorable. | nih.gov |
| Di-halogenated L-tyrosine derivatives | HIV-1 replication inhibitors | Inhibit viral replication, potentially by interacting with reverse transcriptase and protease. | nih.gov |
| 1,4-Dihydropyridine and pyridine derivatives | Adenosine A3 receptor antagonists | Show selective binding to A3 receptors, suggesting a lead for novel antagonists. | nih.gov |
| Piperidin-4-one derivatives | Antibacterial | Active against Gram-positive and Gram-negative bacteria. | biomedpharmajournal.orgyu.edu.jo |
| N-substituted piperidine derivatives | Antiviral (Influenza A/H1N1) | Inhibit viral replication, with some compounds showing potency comparable to oseltamivir. | nih.gov |
Central Nervous System (CNS) Activity Assessments (e.g., Anxiolytic Potential, Neurodegenerative Disorders, Sleep/Wake Disorders)
Research into the therapeutic potential of 4-aminopiperidine (B84694) and related structures has revealed promising activity in models of central nervous system disorders, including neurodegenerative diseases and anxiety.
Neurodegenerative Disorders:
Derivatives of 4-aminopyridine (B3432731), a compound structurally analogous to the core of this compound, have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease and Multiple Sclerosis. nih.govbenthamscience.com One of the primary therapeutic targets in these diseases is to mitigate neuronal damage and improve cognitive function. To this end, researchers have synthesized peptide derivatives of 4-aminopyridine to enhance their therapeutic profile. nih.govbenthamscience.com
In one study, new peptide derivatives of 4-aminopyridine were developed with the aim of reducing the known toxicity of the parent compound. nih.govbenthamscience.com These derivatives, which included analogues of a β-secretase inhibitory peptide, demonstrated significantly lower toxicity in in-vivo models compared to 4-aminopyridine. nih.gov While these specific derivatives showed negligible direct cytotoxicity against tumor cell lines, their reduced toxicity is a critical step in developing safer therapeutic agents for chronic neurodegenerative diseases. nih.govbenthamscience.com The focus of this research is on creating compounds that can be tolerated for long-term administration, a necessity for managing progressive neurological conditions. nih.govmdpi.com
Natural compounds and their synthetic derivatives are also being explored for their neuroprotective effects. nih.gov Phytochemicals, for instance, are noted for their anti-inflammatory, antioxidative, and anticholinesterase activities, which are all relevant to combating the pathological processes of neurodegenerative disorders. nih.gov
Anxiolytic Potential:
The anxiolytic potential of related cyclic amine structures has also been a subject of investigation. For example, a novel N-cycloalkyl-N-benzoylpiperazine derivative was synthesized and evaluated for its anxiolytic-like activity. nih.gov In preclinical models, this compound demonstrated a statistically significant anxiolytic effect. nih.gov Further investigation into the mechanism of action suggested that this effect is mediated by the opioid system, as it was reversed by the administration of an opioid antagonist. nih.gov This finding opens up avenues for developing new classes of anxiolytic drugs based on piperazine (B1678402) and potentially piperidine scaffolds.
Another area of research has focused on the neuropeptide cycloprolylglycine (CPG), which has shown anxiolytic effects mediated by AMPA and TrkB receptors. nih.gov This highlights the diverse mechanisms through which compounds acting on the CNS can achieve anxiolytic activity.
Currently, there is limited specific research available on the direct role of this compound derivatives in sleep/wake disorders. However, the broader class of cannabinoids and their derivatives are under investigation for their impact on sleep architecture and their potential therapeutic use in various sleep disorders, including obstructive sleep apnea (B1277953) and nightmares associated with post-traumatic stress disorder. nih.gov
Anticancer Research Applications
The piperidine and piperazine moieties are common scaffolds in the development of new anticancer agents. Various derivatives incorporating these rings have been synthesized and evaluated for their cytotoxic activity against a range of human cancer cell lines.
Bispidine Derivatives:
One study focused on bispidine derivatives, which are diazabicyclononanes, for their potential to induce cancer cell death by activating polyamine catabolism. mdpi.com Certain compounds in this series demonstrated potent and selective cytotoxic activity against cancer cells, such as HepG2 (hepatocellular carcinoma), while showing less toxicity to normal fibroblasts. mdpi.com The lead compound from this study showed enhanced cancer cell death when co-administered with polyamines, suggesting a targeted mechanism of action. mdpi.com
Piperazine Derivatives of Natural Products:
In another approach, researchers have synthesized novel conjugates of vindoline, a Vinca alkaloid, with various N-substituted piperazine pharmacophores. mdpi.com Several of these new molecules exhibited significant antiproliferative effects across the NCI-60 panel of human tumor cell lines. mdpi.com Notably, derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine showed potent growth inhibition, particularly against breast and non-small cell lung cancer cell lines, respectively. mdpi.com These compounds also demonstrated selectivity for cancer cells over non-tumor cells. mdpi.com
Quinolone Scaffolds:
Derivatives of fluoroquinolones, traditionally used as antibiotics, have also been explored for their antitumor potential. A series of 7-(4-substituted piperazin-1-yl)fluoroquinolone derivatives based on ciprofloxacin (B1669076) and norfloxacin (B1679917) scaffolds were synthesized and found to possess potent and broad-spectrum antitumor activities against 60 human cell lines. nih.gov Several of these compounds exhibited greater potency than the standard chemotherapy agent 5-fluorouracil (B62378) and were comparable to targeted therapies like gefitinib. nih.gov
Other Piperidine-Containing Compounds:
Research on a radioiodinated benzamide, N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide (P[125I]MBA), has been conducted for its potential in imaging breast cancer by targeting sigma receptors. nih.gov This compound demonstrated binding to sigma receptors in human ductal breast carcinoma cells (T47D) and showed favorable biodistribution for tumor imaging in animal models. nih.gov
The following table summarizes the anticancer activity of selected piperidine and piperazine derivatives:
| Compound Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
| Bispidine Derivatives | HepG2 | Induced apoptosis in cancer cells, enhanced by polyamines. | mdpi.com |
| Vindoline-Piperazine Conjugates | MDA-MB-468 (Breast), HOP-92 (Lung) | Potent growth inhibition and selectivity for cancer cells. | mdpi.com |
| 7-(4-substituted piperazin-1-yl)fluoroquinolones | 60 human cell lines | Broad-spectrum antitumor activity, more potent than 5-fluorouracil. | nih.gov |
| N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide | T47D (Breast) | High affinity for sigma receptors, potential for tumor imaging. | nih.gov |
Research on SARM1 as a Potential Drug Target
Sterile Alpha and Toll/Interleukin-1 Receptor (TIR) motif-containing protein 1 (SARM1) has emerged as a critical player in the process of axonal degeneration, making it a highly attractive therapeutic target for a variety of neurodegenerative disorders and neuropathies. nih.govnih.gov
Mechanism of SARM1-Mediated Axon Degeneration:
SARM1 functions as an NADase, an enzyme that depletes the essential cellular metabolite NAD+ in response to axonal injury. nih.gov This rapid loss of NAD+ is a key event that triggers the subsequent degeneration of the axon. nih.gov The activation of SARM1's enzymatic activity is a central executioner of the Wallerian degeneration pathway, a process of programmed axonal death. nih.govnih.gov
SARM1 Inhibitors for Neuroprotection:
The critical role of SARM1 in axonal degeneration has spurred the development of small molecule inhibitors to block its NADase activity. nih.govnih.gov Preclinical studies have shown that both genetic deletion of SARM1 and pharmacological inhibition can protect axons from degeneration in various models of nerve injury and disease. nih.govnih.gov
For instance, a novel series of potent and selective irreversible isothiazole (B42339) inhibitors of SARM1 have been identified. nih.govnih.gov These inhibitors were shown to protect both rodent and human axons in vitro. nih.govnih.gov In a mouse model of paclitaxel-induced peripheral neuropathy, a common side effect of chemotherapy, these SARM1 inhibitors prevented the loss of intraepidermal nerve fibers and partially preserved axonal function. nih.govnih.gov This demonstrates the therapeutic potential of SARM1 inhibition in mitigating chemotherapy-induced peripheral neuropathy (CIPN). nih.govnih.gov
Structural Basis of SARM1 Inhibition:
Cryo-electron microscopy studies have provided insights into the structural basis of SARM1 regulation. nih.gov It has been revealed that SARM1 exists as an octamer in its inactive state, a conformation that is stabilized by the binding of its own substrate, NAD+, to an allosteric site, which is distinct from the catalytic site. nih.gov This allosteric binding prevents the dimerization and activation of the catalytic domains. nih.gov A decrease in cellular NAD+ levels is proposed to lead to the disassembly of this inhibitory structure, allowing for the formation of active SARM1 dimers and subsequent massive NAD+ depletion, culminating in cellular catastrophe. nih.gov
The following table summarizes key research findings on SARM1 inhibition:
| Inhibitor Class | Model System | Key Findings | Reference(s) |
| Isothiazole Inhibitors | Mouse model of paclitaxel-induced peripheral neuropathy | Protected against loss of intraepidermal nerve fibers and axonal dysfunction. | nih.govnih.gov |
| Small Molecule Inhibitors | In vitro and in vivo axotomy models | Decreased nerve cADPR (a biomarker of SARM1 activity) and plasma neurofilament light chain (a marker of nerve injury). | nih.gov |
While direct research on this compound as a SARM1 inhibitor is not yet available, the extensive research into other small molecule inhibitors provides a strong rationale for exploring piperidine-based scaffolds for this important therapeutic target.
Computational Chemistry and Rational Design for 1 Cyclopentylpiperidin 4 Amine Scaffolds
Molecular Docking and Dynamics Simulations
No published studies were identified that have performed molecular docking or molecular dynamics simulations specifically with 1-Cyclopentylpiperidin-4-amine. Therefore, there is no data available on its binding modes, interaction energies with specific biological targets, or its conformational dynamics within a protein active site.
Structure-Based Drug Design (SBDD) Approaches
There is no information available in the scientific literature regarding the use of this compound in structure-based drug design campaigns. As a result, no data on co-crystallization with target proteins or structure-guided optimization of derivatives exists.
Ligand-Based Drug Design (LBDD) and Quantitative Structure-Activity Relationship (QSAR) Modeling
A search for ligand-based drug design studies, including pharmacophore modeling or quantitative structure-activity relationship (QSAR) analyses, involving this compound yielded no results. This indicates a lack of a sufficient dataset of analogues with corresponding biological activity data, which is a prerequisite for such studies.
In Silico Screening for Novel Ligands and Drug Candidates
No literature was found describing the use of this compound as a query molecule or a scaffold in virtual screening campaigns to identify novel ligands or potential drug candidates.
Future Directions and Research Opportunities for 1 Cyclopentylpiperidin 4 Amine
Expansion of Synthetic Methodologies for Novel Derivatives
The exploration of novel derivatives of 1-Cyclopentylpiperidin-4-amine is crucial for expanding its chemical space and modulating its pharmacological properties. Modern synthetic strategies are moving towards more efficient and diverse methods for creating libraries of analogous compounds.
One promising approach is the use of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, offer a highly efficient route to structurally complex molecules. researchgate.nettandfonline.com For instance, a one-pot synthesis could be envisioned where substituted cyclopentyl aldehydes, various primary amines, and a piperidine (B6355638) precursor react to generate a diverse library of this compound analogs with modifications at multiple positions.
Furthermore, the development of stereoselective synthesis methods will be critical. rsc.org The chirality of drug molecules can significantly impact their efficacy and safety. Enantioselective methods, such as those employing chiral catalysts or auxiliaries, can be developed to produce specific stereoisomers of this compound derivatives, allowing for a detailed investigation of their structure-activity relationships.
The synthesis of spirocyclic and fused-ring derivatives represents another exciting frontier. whiterose.ac.ukbepls.com These rigidified structures can offer improved binding affinity and selectivity for biological targets by reducing conformational flexibility. enamine.netenamine.net Synthetic strategies such as intramolecular cyclization or ring-closing metathesis could be employed to construct these more complex architectures based on the this compound core. nih.govmdpi.com
| Synthetic Strategy | Description | Potential Advantages |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single synthetic operation. | High efficiency, atom economy, and rapid generation of diverse compound libraries. |
| Stereoselective Synthesis | Preferential formation of one stereoisomer over others. | Allows for the investigation of stereoisomer-specific biological activity and can lead to improved therapeutic profiles. |
| Spirocyclic & Fused-Ring Analogs | Creation of rigid, three-dimensional structures. | Enhanced binding affinity, improved selectivity, and potentially better pharmacokinetic properties. |
Exploration of Novel Biological Targets and Therapeutic Areas for Piperidine-based Compounds
The piperidine moiety is a common feature in a wide range of biologically active compounds, suggesting that this compound derivatives could have applications in various therapeutic areas. researchgate.net
Neurodegenerative Diseases: The piperidine scaffold is present in numerous compounds targeting the central nervous system (CNS). nih.gov Derivatives of this compound could be investigated as potential modulators of targets implicated in diseases like Alzheimer's and Parkinson's. researchgate.netajchem-a.commdpi.com For example, they could be designed as inhibitors of enzymes like monoamine oxidase (MAO) or as ligands for neurotransmitter receptors. nih.gov The lipophilic nature of the cyclopentyl group may aid in crossing the blood-brain barrier, a critical requirement for CNS-acting drugs.
Oncology: Many anti-cancer agents incorporate the piperidine ring. dntb.gov.ua Future research could explore the potential of this compound derivatives as inhibitors of protein kinases, which are often dysregulated in cancer, or as modulators of other pathways involved in tumor growth and proliferation.
Infectious Diseases: The piperidine scaffold has also been found in compounds with antimicrobial and antiviral activity. The development of novel derivatives of this compound could lead to new agents to combat drug-resistant bacteria or emerging viral threats.
| Therapeutic Area | Potential Biological Targets | Rationale |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Neurotransmitter Receptors (e.g., Sigma Receptors) | The piperidine scaffold is a known CNS-active pharmacophore. nih.gov |
| Oncology | Protein Kinases, Cell Cycle Regulators | Piperidine-containing compounds have shown efficacy as anti-cancer agents. |
| Infectious Diseases | Bacterial Enzymes, Viral Proteins | The piperidine moiety can be a key structural element for antimicrobial and antiviral activity. |
Advanced Computational Modeling and Artificial Intelligence in Drug Discovery for this Scaffold
The integration of computational modeling and artificial intelligence (AI) is set to revolutionize the drug discovery process for scaffolds like this compound. nih.govbpasjournals.com These in silico methods can significantly accelerate the identification and optimization of lead compounds. nih.govresearchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activity. mdpi.comnih.gov These models can then be used to virtually screen large libraries of compounds and prioritize those with the highest predicted potency.
Molecular docking simulations can provide insights into the binding modes of these derivatives with their biological targets. nih.gov By understanding these interactions at the atomic level, medicinal chemists can rationally design modifications to improve binding affinity and selectivity.
Machine learning (ML) and deep learning (DL) algorithms can be trained on vast datasets of chemical structures and biological data to predict a wide range of properties, including bioactivity, pharmacokinetics, and toxicity. nih.gov Generative AI models can even design novel this compound derivatives with desired properties from scratch. researchgate.net
| Computational Approach | Application in Drug Discovery | Potential Impact |
| QSAR Modeling | Predict biological activity based on chemical structure. | Prioritize synthesis of the most promising candidates, saving time and resources. |
| Molecular Docking | Simulate the binding of a ligand to a biological target. | Guide the rational design of more potent and selective compounds. |
| AI and Machine Learning | Predict ADMET properties and generate novel molecular structures. | Accelerate the drug discovery pipeline and reduce late-stage failures. |
Development of Advanced Research Tools and Probes utilizing the this compound Structure
Beyond its direct therapeutic potential, the this compound scaffold can be utilized to create sophisticated research tools for studying biological processes.
Positron Emission Tomography (PET) Ligands: By incorporating a positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18, into the this compound structure, it is possible to develop novel PET ligands. researchgate.netnih.govfrontiersin.org These radiotracers would allow for the non-invasive imaging and quantification of their biological targets in living organisms, including humans. nih.govemory.edu This can be invaluable for understanding disease mechanisms and for use as a translational tool in drug development. nih.gov
Fluorescent Probes: The attachment of a fluorophore to the this compound core could yield fluorescent probes. These tools would enable the visualization and tracking of the target molecule within cells and tissues using fluorescence microscopy, providing valuable spatial and temporal information about its biological function.
Biotinylated Probes: The synthesis of a biotinylated version of this compound would create a valuable tool for affinity-based purification and identification of its binding partners. nih.govnih.govresearchgate.net By using techniques such as pull-down assays followed by mass spectrometry, researchers can identify the proteins that interact with the compound, thereby elucidating its mechanism of action.
| Research Tool | Description | Application |
| PET Ligands | A radiolabeled compound for in vivo imaging. | Quantify target engagement and distribution in preclinical and clinical studies. |
| Fluorescent Probes | A compound with an attached fluorophore. | Visualize the localization and dynamics of the target molecule in cells. |
| Biotinylated Probes | A compound with a biotin (B1667282) tag for affinity purification. | Identify the binding partners and downstream effectors of the compound. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
